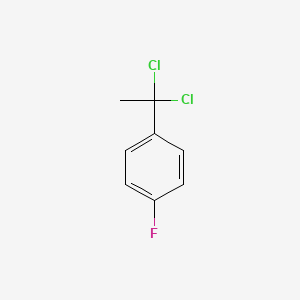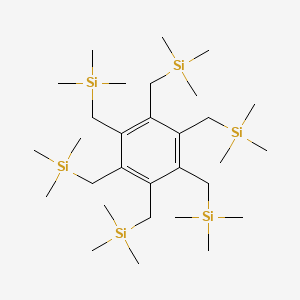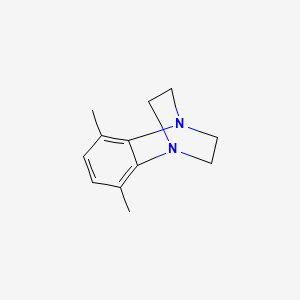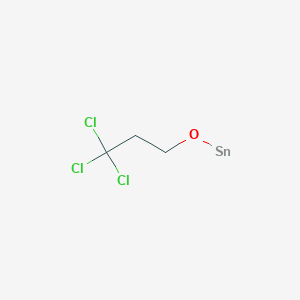![molecular formula C14H11ClN2S2 B14485295 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile CAS No. 64573-35-9](/img/structure/B14485295.png)
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, two methylsulfanyl groups, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl intermediate through the chlorination of benzene.
Introduction of Methylsulfanyl Groups: The intermediate is then reacted with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl groups.
Formation of the Propanedinitrile Moiety: The final step involves the reaction of the intermediate with a suitable nitrile reagent to form the propanedinitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition of Key Pathways: Inhibiting key biochemical pathways involved in disease processes.
Induction of Cellular Responses: Inducing cellular responses such as apoptosis or cell cycle arrest.
相似化合物的比较
2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile can be compared with similar compounds such as:
2-[1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a fluorine atom instead of chlorine.
2-[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a bromine atom instead of chlorine.
2-[1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64573-35-9 |
|---|---|
分子式 |
C14H11ClN2S2 |
分子量 |
306.8 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H11ClN2S2/c1-18-14(19-2)7-13(11(8-16)9-17)10-3-5-12(15)6-4-10/h3-7H,1-2H3 |
InChI 键 |
BNFKZBHTAFDETD-UHFFFAOYSA-N |
规范 SMILES |
CSC(=CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



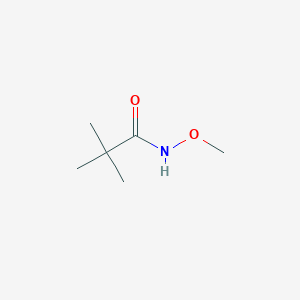
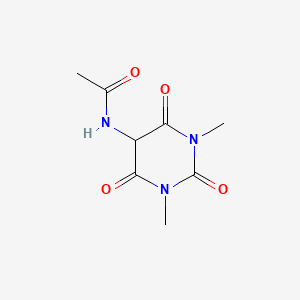
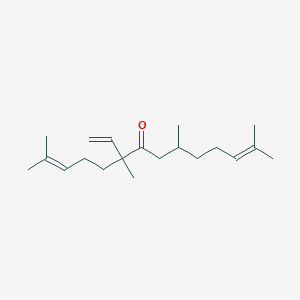


stannane](/img/structure/B14485260.png)
